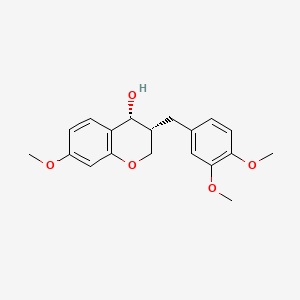
Tetrahydrosappanone A trimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrosappanone A trimethyl ether is a chemical compound derived from sappanwood (Caesalpinia sappan). It is known for its various biological activities, including anti-inflammatory and antioxidant properties. This compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrosappanone A trimethyl ether typically involves the methylation of tetrahydrosappanone A. The process includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrosappanone A trimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a chemical probe to study reaction mechanisms and pathways.
Biology: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Tetrahydrosappanone A trimethyl ether exerts its effects primarily through the inhibition of the enzyme IMPDH2 (inosine monophosphate dehydrogenase 2). This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. By targeting IMPDH2, this compound can reduce neuroinflammation and other inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Sappanone A: The parent compound of tetrahydrosappanone A trimethyl ether, known for its anti-inflammatory properties.
Deoxysappanone B 7,3’-dimethyl ether acetate: Another derivative with similar biological activities.
Syringic acid: A phenolic compound with antioxidant properties.
Uniqueness
This compound stands out due to its enhanced stability and bioavailability compared to its parent compound, sappanone A. The trimethyl ether modification improves its solubility and makes it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1 |
InChI Key |
KXFFLWDYUNIJNU-BFUOFWGJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


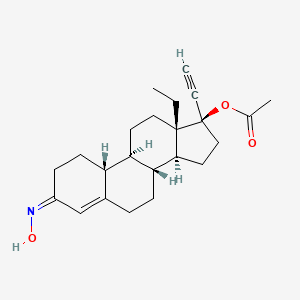
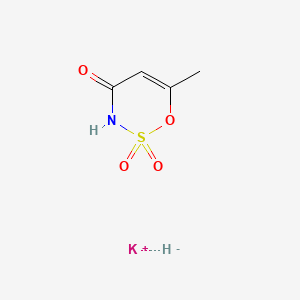
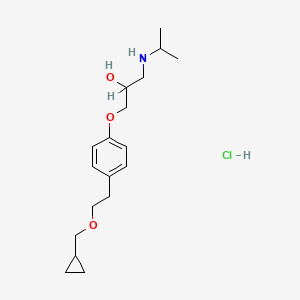

![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
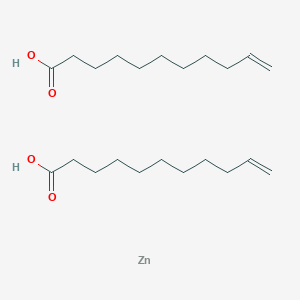
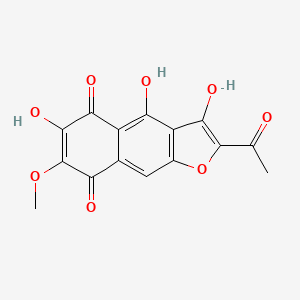
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
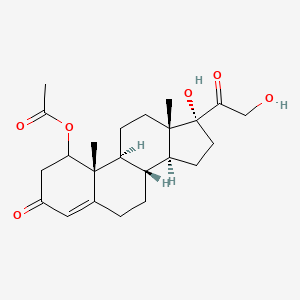



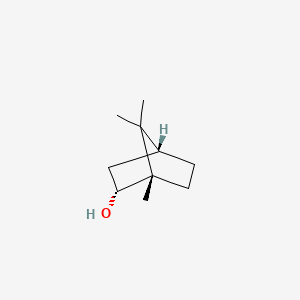
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
